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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)ethanamine

Cat. No.: B1330211

CAS Number: 66399-30-2

This technical guide provides a comprehensive overview of (S)-1-(4-
Fluorophenyl)ethanamine, a chiral amine of significant interest to researchers, scientists, and
drug development professionals. This document outlines its chemical and physical properties,
provides detailed experimental protocols for its synthesis, and explores its application as a
critical building block in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

(S)-1-(4-Fluorophenyl)ethanamine is a chiral primary amine that serves as a versatile
intermediate in organic synthesis. Its physicochemical properties are summarized in the table
below for easy reference and comparison.
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Property Value Reference(s)
CAS Number 66399-30-2 [1][2]
Molecular Formula CsHioFN [1]12]
Molecular Weight 139.17 g/mol [11[2]
Appearance Colorless to light yellow liquid [1]
Melting Point -30°C [2]
Boiling Point 76 °C at 22 mmHg [2]
Density 1.03 g/cm3 [2]
Refractive Index 1.501 [2]
Solubility Miscib.le with dimethyl 2]
sulfoxide

_ . -23.0 to -27.0 deg (c=1,
Optical Rotation [1]
methanol)

Synthesis of (S)-1-(4-Fluorophenyl)ethanamine

The enantioselective synthesis of (S)-1-(4-Fluorophenyl)ethanamine is crucial for its
application in the development of chiral pharmaceuticals. Two primary methods are detailed
below: asymmetric reductive amination and classical resolution of a racemic mixture.

Asymmetric Reductive Amination using a Reductive
Aminase (RedAm)

This method employs a biocatalyst to achieve high enantioselectivity in the conversion of a
prochiral ketone to the desired chiral amine.

Experimental Protocol:
Materials:

e 4'-Fluoroacetophenone
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Reductive Aminase (RedAm) from a fungal species
Ammonia, methylamine, or allylamine as the amine donor
NADPH (Nicotinamide adenine dinucleotide phosphate)
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
Organic solvent for extraction (e.g., ethyl acetate)

Drying agent (e.g., anhydrous sodium sulfate)

Standard laboratory glassware and equipment for chemical synthesis and purification

Procedure:

Reaction Setup: In a temperature-controlled reaction vessel, dissolve 4'-fluoroacetophenone
in the buffer solution.

Addition of Reagents: Add the amine donor in excess, followed by the RedAm enzyme and a
catalytic amount of NADPH.

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and
monitor the progress of the reaction by a suitable analytical technique such as gas
chromatography (GC) or high-performance liquid chromatography (HPLC).

Work-up: Upon completion of the reaction, saturate the aqueous phase with sodium chloride
and extract the product with an organic solvent like ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude (S)-1-(4-
Fluorophenyl)ethanamine.

Analysis: Determine the conversion and enantiomeric excess (ee) of the product by chiral
GC or HPLC analysis. High conversions (>90%) and enantiomeric excesses (85-99%) have
been reported for similar reactions.
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Optical Resolution of Racemic 1-(4-
Fluorophenyl)ethanamine

This classical method involves the separation of enantiomers from a racemic mixture by
forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol:

Materials:

Racemic 1-(4-Fluorophenyl)ethanamine

e L-(-)-Malic acid (as the resolving agent)

e Methanol

e Water

e Base (e.g., sodium hydroxide)

» Organic solvent for extraction (e.qg., diethyl ether)

e Drying agent (e.g., anhydrous magnesium sulfate)

o Standard laboratory glassware for crystallization and extraction
Procedure:

» Salt Formation: Dissolve the racemic 1-(4-fluorophenyl)ethanamine in methanol. In a
separate flask, dissolve an equimolar amount of L-(-)-malic acid in methanol, heating gently
if necessary.

o Crystallization: Combine the two solutions and allow the mixture to cool slowly to room
temperature. The diastereomeric salt of (R)-1-(4-fluorophenyl)ethanamine with L-(-)-malic
acid will preferentially crystallize.

« |solation of Diastereomeric Salt: Collect the precipitated crystals by filtration, wash with a
small amount of cold methanol, and dry.
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 Liberation of the Free Amine: The mother liquor, now enriched in the (S)-enantiomer, is
treated with an aqueous solution of a strong base (e.g., NaOH) to neutralize the malic acid
and liberate the free amine.

o Extraction and Purification: Extract the (S)-1-(4-fluorophenyl)ethanamine with an organic
solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous
magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the
enriched (S)-enantiomer.

o Enantiomeric Purity Determination: The enantiomeric excess of the resulting amine can be
determined by chiral HPLC or by measuring its specific rotation.

Application in Drug Development

(S)-1-(4-Fluorophenyl)ethanamine is a valuable chiral building block for the synthesis of
complex, biologically active molecules. The stereochemistry at the benzylic position is often
critical for the desired pharmacological activity and selectivity of the final drug candidate.

One area of application for structurally similar chiral amines is in the development of Selective
Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that
have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing)
effects.

The following is a representative synthetic workflow illustrating how (S)-1-(4-
Fluorophenyl)ethanamine could be incorporated into a SARM-like scaffold.
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Synthetic workflow for the incorporation of (S)-1-(4-Fluorophenyl)ethanamine into a SARM-
like molecule.
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Logical Relationships in Chiral Amine Synthesis

The synthesis of enantiomerically pure (S)-1-(4-Fluorophenyl)ethanamine can be approached
through two distinct strategies: asymmetric synthesis or resolution. The choice of method often
depends on factors such as the availability of starting materials, the desired scale of the
reaction, and cost-effectiveness.

Synthesis of (S)-1-(4-Fluorophenyl)ethanamine
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Logical relationship of synthetic strategies for obtaining enantiomerically pure (S)-1-(4-
Fluorophenyl)ethanamine.

Safety Information

(S)-1-(4-Fluorophenyl)ethanamine is a chemical that requires careful handling. It is classified
as corrosive and can cause severe skin burns and eye damage. Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used
as a substitute for professional scientific or medical advice. Always consult the relevant safety
data sheets (SDS) and follow established laboratory safety protocols when handling chemical
substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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